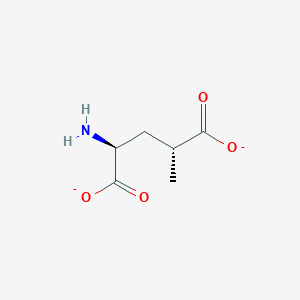

(2S,4R)-2-amino-4-methylpentanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

SYM2081 can be synthesized through a diastereomeric mixture via enzymatic synthesis, although the yield from this method is relatively small . A more efficient method involves starting with (S)-1-tert-butoxycarbonyl-5-tert-butyldiphenylsilyloxymethylpyrrolidine-2-one. This compound is treated with one equivalent of lithium bis(trimethylsilyl)amide in tetrahydrofuran at -78°C . The resulting product is then mixed with excess iodomethane, yielding 4-methylated products and some unreacted starting material . The trans product is purified through column chromatography and crystallized using hexanes . Tetrabutylammonium fluoride is used to selectively remove the tert-butyldiphenylsilyl protecting group from the primary alcohol . The Sharpless procedure is then used to oxidize the alcohol, followed by hydrolysis with lithium hydroxide in aqueous tetrahydrofuran . Finally, the compound is treated with trifluoroacetic acid in dichloromethane to produce (2S,4R)-4-methylglutamic acid .

Analyse Des Réactions Chimiques

Types of Reactions

SYM2081 undergoes various chemical reactions, including oxidation and substitution reactions. The oxidation of the primary alcohol is a key step in its synthesis .

Common Reagents and Conditions

Oxidation: The Sharpless procedure is used for the oxidation of the primary alcohol.

Substitution: Iodomethane is used for the methylation step.

Major Products Formed

The major product formed from these reactions is (2S,4R)-4-methylglutamic acid, which is the active form of SYM2081 .

Applications De Recherche Scientifique

SYM2081 is primarily used in scientific research to study the role of kainate receptors in the central nervous system . Its high selectivity and potency make it an excellent ligand for this purpose. Research has shown that the presence of the methyl group in SYM2081 is essential for its potency . SYM2081 is 20 times more potent than its (2R,4R) isomer and 1000 times more potent than its (2S,4S) isomer . This compound has been used in electrophysiological recordings to study the desensitization of kainate receptors . It has also been used to investigate the effects of kainate receptor activation on neuronal function and disease .

Mécanisme D'action

SYM2081 exerts its effects by acting as an agonist at kainate receptors . It binds to these receptors with high affinity, displacing high-affinity kainate binding to cortical tissue and recombinant kainate receptors . This binding evokes rapidly desensitizing responses in electrophysiological recordings . The compound is highly selective for kainate receptors, with an EC50 of 0.12 ± 0.02 and 0.23 ± 0.01 μM for receptors composed of the GluR5 and GluR6 subunits, respectively . The positioning of the methyl group at the 4 position of glutamate is essential for its agonist activity .

Comparaison Avec Des Composés Similaires

SYM2081 is unique due to its high selectivity and potency for kainate receptors . Similar compounds include other methylglutamate analogs, such as the (2R,4R) and (2S,4S) isomers of 4-methylglutamate . these isomers are significantly less potent than SYM2081 . Other similar compounds include kainate receptor agonists like domoic acid and kainic acid, but SYM2081’s selectivity and potency make it a more valuable tool for research .

Propriétés

Formule moléculaire |

C6H9NO4-2 |

|---|---|

Poids moléculaire |

159.14 g/mol |

Nom IUPAC |

(2S,4R)-2-amino-4-methylpentanedioate |

InChI |

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-2/t3-,4+/m1/s1 |

Clé InChI |

KRKRAOXTGDJWNI-DMTCNVIQSA-L |

SMILES isomérique |

C[C@H](C[C@@H](C(=O)[O-])N)C(=O)[O-] |

SMILES canonique |

CC(CC(C(=O)[O-])N)C(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[14C]Mtep](/img/structure/B10771002.png)

![2-Benzyl-5-(3-Fluoro-4-{[6-Methoxy-7-(3-Morpholin-4-Ylpropoxy)quinolin-4-Yl]oxy}phenyl)-3-Methylpyrimidin-4(3h)-One](/img/structure/B10771009.png)

![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)

![[3H]lysergic acid diethylamide](/img/structure/B10771021.png)

![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)

![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)

![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)